Methyl 2,4-dichloro-5-iodobenzoate
Overview
Description
Methyl 2,4-dichloro-5-iodobenzoate is an organic compound with the molecular formula C8H5Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of 2,4-dichlorobenzoic acid, followed by esterification. The iodination is typically carried out using sodium iodate and iodine in the presence of sulfuric acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination. The resulting 2,4-dichloro-5-iodobenzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
Methyl 2,4-dichloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of halogenated aromatic compounds in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodo-5-methylbenzoate: This compound has a similar structure but with a methyl group at position 5 instead of chlorine atoms at positions 2 and 4.
Methyl 2,4-dichlorobenzoate: This compound lacks the iodine atom at position 5 and has only chlorine atoms at positions 2 and 4.
Uniqueness
Methyl 2,4-dichloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2,4-dichloro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJEFAOFNUNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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